molecular formula C6H12ClNO3 B14034385 Ethyl (S)-isoxazolidine-3-carboxylate hcl

Ethyl (S)-isoxazolidine-3-carboxylate hcl

Cat. No.: B14034385
M. Wt: 181.62 g/mol
InChI Key: NZMVPYSBHJQJMX-JEDNCBNOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl (S)-isoxazolidine-3-carboxylate hydrochloride is a chemical compound that belongs to the class of isoxazolidines Isoxazolidines are five-membered heterocyclic compounds containing nitrogen and oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (S)-isoxazolidine-3-carboxylate hydrochloride typically involves the cycloaddition reaction between an alkene and a nitrone. One common method is the 1,3-dipolar cycloaddition of ethyl acrylate with a nitrone derived from an aldehyde and a hydroxylamine. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, under mild conditions.

Industrial Production Methods

Industrial production of Ethyl (S)-isoxazolidine-3-carboxylate hydrochloride may involve large-scale cycloaddition reactions using continuous flow reactors to ensure consistent product quality and yield. The use of environmentally friendly solvents and catalysts is also considered to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions

Ethyl (S)-isoxazolidine-3-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazolidinones.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Oxazolidinones

    Reduction: Amines

    Substitution: Various substituted isoxazolidines

Scientific Research Applications

Ethyl (S)-isoxazolidine-3-carboxylate hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl (S)-isoxazolidine-3-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context. The exact pathways and molecular targets can vary based on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl isoxazolidine-3-carboxylate
  • Methyl isoxazolidine-3-carboxylate
  • Propyl isoxazolidine-3-carboxylate

Uniqueness

Ethyl (S)-isoxazolidine-3-carboxylate hydrochloride is unique due to its specific stereochemistry and the presence of the hydrochloride salt, which can influence its solubility and reactivity. This makes it particularly useful in certain synthetic and medicinal applications where these properties are advantageous.

Properties

Molecular Formula

C6H12ClNO3

Molecular Weight

181.62 g/mol

IUPAC Name

ethyl (3S)-1,2-oxazolidine-3-carboxylate;hydrochloride

InChI

InChI=1S/C6H11NO3.ClH/c1-2-9-6(8)5-3-4-10-7-5;/h5,7H,2-4H2,1H3;1H/t5-;/m0./s1

InChI Key

NZMVPYSBHJQJMX-JEDNCBNOSA-N

Isomeric SMILES

CCOC(=O)[C@@H]1CCON1.Cl

Canonical SMILES

CCOC(=O)C1CCON1.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.